7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-[1-(2-fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-9(19-12-5-3-2-4-10(12)14)11-6-7-15-13-16-8-17-18(11)13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQALWLMESTHMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186690 | |
| Record name | 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477865-08-0 | |
| Record name | 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477865-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[1-(2-Fluorophenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions . This method involves the reaction of appropriate starting materials under controlled microwave irradiation, which significantly reduces reaction time and improves yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach for large-scale production. This method minimizes the use of hazardous reagents and solvents, making it an environmentally friendly option for industrial applications.
Chemical Reactions Analysis
Types of Reactions
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidines with different functional groups.
Scientific Research Applications
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The biological and chemical profiles of [1,2,4]triazolo[1,5-a]pyrimidines are highly dependent on substituents at the 5- and 7-positions. Below is a comparative analysis:
Table 1: Key Structural Analogs and Properties
Key Observations :
- Fluorine Impact: The 2-fluorophenoxy group in the target compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., 7-phenoxy derivatives) .
- Chlorine vs. Alkoxy: Chlorinated derivatives (e.g., compound 4) serve as versatile intermediates, while alkoxy/phenoxy substitutions (e.g., 6a) improve bioavailability for CNS-targeting drugs .
- Bulkier Substituents : Indole-containing analogs (e.g., H11) exhibit significant antiproliferative activity, suggesting that bulky aromatic groups enhance interaction with biological targets like tubulin .
Antiproliferative Activity :
- The indole derivative H11 inhibits human gastric cancer (MGC-803) cells with an IC₅₀ of ~10 µM, comparable to 5-Fluorouracil (5-Fu) .
- In contrast, simpler analogs like 7-(2-fluorophenyl)-triazolo[1,5-a]pyrimidine (9a) lack reported bioactivity, highlighting the necessity of complex substituents for anticancer effects .
Herbicidal and Fungicidal Activity :
- Diheterocyclic compounds combining [1,2,4]triazolo[1,5-a]pyrimidine with 1,3,4-oxadiazole rings (e.g., compound 5j) show potent activity against Rhizoctonia solani (200 ppm), outperforming Carbendazim .
Biological Activity
7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews its biological activity, synthesizing findings from various studies to provide an authoritative overview.
- Molecular Formula : C16H17FN6O
- Molecular Weight : 328.34 g/mol
- CAS Number : 477865-53-5
- Density : 1.30 ± 0.1 g/cm³ (predicted)
- pKa : 1.97 ± 0.30 (predicted) .
The biological activity of this compound is primarily attributed to its interaction with viral polymerases and other molecular targets involved in cellular processes:
- Antiviral Activity : Studies indicate that derivatives of the triazolo[1,5-a]pyrimidine scaffold exhibit inhibitory effects against RNA viruses by disrupting critical protein-protein interactions necessary for viral replication. For instance, compounds targeting the PA-PB1 interface of the influenza A virus polymerase have shown effective inhibition with IC50 values in the micromolar range .
- Inhibition of RNase H Activity : The compound has also been tested for its ability to inhibit RNase H activity, a crucial enzyme for retroviral replication. Some derivatives reported IC50 values as low as 0.41 µM, indicating significant inhibitory potential .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antiviral Research : A study focusing on the interaction between triazolo[1,5-a]pyrimidines and influenza A virus polymerase demonstrated that specific modifications to the scaffold could enhance antiviral efficacy while maintaining low cytotoxicity .
- Cancer Research : Another investigation assessed the antiproliferative properties against various cancer cell lines. The results indicated that certain derivatives exhibited moderate to significant inhibition of cell growth, suggesting potential applications in cancer therapeutics .
Q & A
Q. What safety protocols are critical when handling fluorinated triazolopyrimidines?
Q. How does X-ray crystallography confirm the structural integrity of synthesized triazolopyrimidines?
- Procedure : Crystals grown via slow evaporation (methanol/water) are analyzed for bond lengths/angles. Discrepancies >0.05 Å suggest impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
